Ono-AG-367

Description

Overview of Prostanoid Receptor Systems and Ligands

The prostanoid receptor system is characterized by a family of distinct receptor subtypes, each showing preferential binding to specific prostanoids. Based on their primary endogenous ligands, these receptors are classified into five main types: DP (for PGD2), EP (for PGE2), FP (for PGF2α), IP (for PGI2), and TP (for TXA2). sigmaaldrich.com7tmantibodies.comreactome.orgguidetopharmacology.org Further complexity exists within the EP receptor family, which is subdivided into four subtypes: EP1, EP2, EP3, and EP4, initially distinguished by their pharmacological profiles and later confirmed through cloning. sigmaaldrich.com7tmantibodies.comreactome.orgguidetopharmacology.org An additional DP receptor subtype, DP2 (also known as CRTH2), has also been identified, which is structurally distinct from other prostanoid receptors. sigmaaldrich.com7tmantibodies.comguidetopharmacology.org

Prostanoid receptors are typical GPCRs with seven transmembrane domains. physiology.org Upon binding of their cognate ligands, these receptors couple to different intracellular signaling pathways, primarily through various G proteins (Gs, Gi, Gq/11, and G12/13), leading to diverse cellular responses such as changes in adenylyl cyclase activity, inositol (B14025) phospholipid hydrolysis, and calcium mobilization. sigmaaldrich.comguidetopharmacology.org The specific downstream signaling activated depends on the receptor subtype and the cellular context. For instance, DP1, EP2, EP4, and IP receptors typically couple positively to adenylyl cyclase via Gs proteins, while EP3 receptors can couple negatively to adenylyl cyclase via Gi or positively via Gq/11. sigmaaldrich.comguidetopharmacology.org FP and TP receptors primarily couple through Gq/11. sigmaaldrich.com

Ligands for prostanoid receptors can be broadly categorized into endogenous prostanoids, which are naturally produced in the body, and exogenous ligands, which include synthetic compounds. ontosight.ai While endogenous prostanoids like PGE2, PGD2, PGI2, and TXA2 are key physiological mediators, synthetic prostanoid derivatives have been developed to target specific receptor subtypes with greater selectivity and stability, offering potential therapeutic advantages. ontosight.aisigmaaldrich.com

Contextualization of Novel Synthetic Prostanoid Derivatives

The diverse roles of prostanoid receptor systems in health and disease have made them attractive targets for pharmacological intervention. The development of novel synthetic prostanoid derivatives aims to create compounds with improved receptor selectivity, potency, and pharmacokinetic profiles compared to naturally occurring prostanoids, many of which are chemically unstable or exhibit broad activity across multiple receptor types. sigmaaldrich.comguidetopharmacology.org

Researchers synthesize these derivatives to specifically activate (as agonists) or block (as antagonists) particular prostanoid receptor subtypes, allowing for more targeted modulation of prostanoid signaling pathways. This targeted approach is crucial for investigating the specific roles of individual receptors in complex biological processes and for developing therapeutic agents with reduced off-target effects. The design of these synthetic ligands often involves modifications to the prostanoid structure to enhance binding affinity and efficacy at desired receptors while minimizing activity at others.

Identification of Ono-AG-367 as an Active Metabolite in Research

This compound is a synthetic compound that has emerged in research, particularly in the context of investigating prostanoid receptor systems. ontosight.ai It is identified as the biologically active free acid form of ONO-9054, a prodrug developed as a novel dual agonist targeting the prostanoid EP3 and FP receptors. arvojournals.orgarvojournals.orgnih.govresearchgate.net Prodrugs like ONO-9054 are often designed to improve properties such as absorption, distribution, metabolism, and excretion. In the case of ONO-9054, it is hydrolyzed by esterases, notably in the cornea, to release the active metabolite, this compound. arvojournals.orgnih.gov This metabolic conversion is essential for this compound to exert its pharmacological effects by interacting with its target receptors. The identification of this compound as the active metabolite underscores its central role in mediating the biological activity observed with the administration of its prodrug, ONO-9054.

Detailed Research Findings on this compound

Research into this compound has primarily focused on characterizing its activity at prostanoid receptors and evaluating the effects mediated by these interactions. Studies have highlighted its potent agonist activity at both the EP3 and FP receptor subtypes. arvojournals.orgpatsnap.com

Detailed research findings indicate that this compound exhibits high affinity for both the human EP3 and FP receptors. arvojournals.orgpatsnap.com Studies assessing its agonistic activity have reported half-maximal effective concentration (EC50) values, which quantify the concentration of the compound required to elicit a response halfway between the baseline and maximum effect. For this compound, EC50 values of 28.6 nM for the EP3 receptor and 22.3 nM for the FP receptor have been reported based on intracellular calcium increases in cells expressing these receptors. arvojournals.orgpatsnap.comresearchgate.net These values indicate potent agonist activity at both receptor types.

Further research has explored the effects of the prodrug ONO-9054, which is converted to this compound, in various biological systems. Preclinical studies in monkeys have investigated the effects of ONO-9054, attributing its observed biological activity to the action of the active metabolite, this compound. arvojournals.orgarvojournals.orgpatsnap.comresearchgate.net These studies have provided data on the effects mediated by the dual EP3 and FP receptor agonism. For example, research in normotensive monkeys demonstrated that ONO-9054 significantly lowered intraocular pressure (IOP) in a dose-dependent manner. arvojournals.org The IOP reductions observed with ONO-9054 were reported to be greater and longer-lasting compared to those seen with some other prostaglandin (B15479496) F2α analogs like latanoprost (B1674536) and travoprost (B1681362). arvojournals.orgpatsnap.com This suggests that the combined stimulation of EP3 and FP receptors by this compound may offer enhanced effects in certain contexts.

While ONO-9054 is the prodrug form, the observed pharmacological effects are mediated by this compound after its formation through hydrolysis. arvojournals.orgnih.gov The rapid elimination of this compound from plasma has been noted in pharmacokinetic studies, yet the sustained biological responses observed with its prodrug suggest complex pharmacodynamic interactions or tissue-level effects that persist despite rapid systemic clearance. patsnap.combmj.com

The research findings on this compound highlight its profile as a potent dual agonist of EP3 and FP receptors, positioning it as a compound of interest for further investigation into the roles of these receptors and the potential therapeutic applications of their co-stimulation.

Summary of Agonist Activity (Example Data)

| Compound | Receptor | EC50 (nM) |

| This compound | EP3 | 28.6 |

| This compound | FP | 22.3 |

Note: This table presents example data points mentioned in the research findings.

Structure

3D Structure

Properties

CAS No. |

1262873-48-2 |

|---|---|

Molecular Formula |

C23H30F2O6 |

Molecular Weight |

440.5 g/mol |

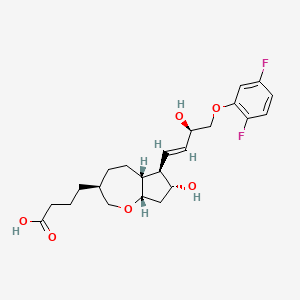

IUPAC Name |

4-[(3S,5aR,6R,7R,8aS)-6-[(E,3R)-4-(2,5-difluorophenoxy)-3-hydroxybut-1-enyl]-7-hydroxy-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepin-3-yl]butanoic acid |

InChI |

InChI=1S/C23H30F2O6/c24-15-5-9-19(25)22(10-15)31-13-16(26)6-8-17-18-7-4-14(2-1-3-23(28)29)12-30-21(18)11-20(17)27/h5-6,8-10,14,16-18,20-21,26-27H,1-4,7,11-13H2,(H,28,29)/b8-6+/t14-,16+,17+,18+,20+,21-/m0/s1 |

InChI Key |

PRIYCPZIGUYJAL-PRDSGWKNSA-N |

Isomeric SMILES |

C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=C(C=CC(=C3)F)F)O)O)OC[C@H]1CCCC(=O)O |

Canonical SMILES |

C1CC2C(CC(C2C=CC(COC3=C(C=CC(=C3)F)F)O)O)OCC1CCCC(=O)O |

Origin of Product |

United States |

Molecular Pharmacology of Ono Ag 367

Agonistic Activity at Prostanoid Receptors

ONO-AG-367 exhibits potent agonistic activity at both the prostanoid EP3 and FP receptors. patsnap.comarvojournals.orgarvojournals.orgnih.gov This dual agonism is considered a novel approach in targeting these receptors. arvojournals.orgnih.govpatsnap.com

Prostanoid EP3 Receptor Agonism

Research indicates that this compound is a potent agonist at the prostanoid EP3 receptor. patsnap.comarvojournals.orgarvojournals.orgnih.gov Studies assessing intracellular calcium signaling response in cells expressing the EP3 receptor have determined its half-maximal effective concentration (EC50). arvojournals.orgresearchgate.net

Prostanoid FP Receptor Agonism

This compound also demonstrates potent agonistic activity at the prostanoid FP receptor. patsnap.comarvojournals.orgarvojournals.orgnih.gov Similar to its activity at the EP3 receptor, its potency at the FP receptor has been quantified through EC50 values in receptor-expressing cells. arvojournals.orgresearchgate.net The agonistic activity of this compound at the FP receptor has been reported to be comparable to that of other known FP agonists like latanoprost (B1674536) acid, bimatoprost (B1667075) acid, and travoprost (B1681362) acid. arvojournals.org

Receptor Binding Profile and Selectivity

This compound exhibits high binding affinity for both EP3 and FP receptors. arvojournals.orgarvojournals.orgnih.gov Its binding profile demonstrates selectivity for these two receptor subtypes compared to other prostanoid receptors. arvojournals.orgarvojournals.org

Quantitative Affinity Determination (e.g., EC50 Values)

Quantitative studies have determined the binding affinities and agonistic activities of this compound. The EC50 values for this compound have been reported as 28.6 nM for the EP3 receptor and 22.3 nM for the FP receptor in some studies. patsnap.comarvojournals.orgnih.govresearchgate.net Another study reported EC50 values of 14.8 nmol/L for the EP3 receptor and 11.1 nmol/L for the FP receptor. arvojournals.org

Binding affinities (Ki values) have also been determined. The Ki of this compound for the FP receptor was reported as 0.727 nM, and for the EP3 receptor, it was 25 nM. nicox.comarvojournals.orgnih.gov For other prostanoid receptors, such as EP1, EP2, EP4, DP, IP, and TP, the Ki values were reported to be greater than 10 μM, indicating much lower affinity. arvojournals.org

Here is a summary of quantitative affinity data for this compound:

| Receptor Subtype | EC50 (nM) | Ki (nM) |

| EP3 | 28.6 patsnap.comarvojournals.orgnih.govresearchgate.net or 14.8 arvojournals.org | 25 nicox.comarvojournals.orgnih.gov |

| FP | 22.3 patsnap.comarvojournals.orgnih.govresearchgate.net or 11.1 arvojournals.org | 0.727 nicox.comarvojournals.orgnih.gov |

| EP1 | > 10000 arvojournals.org | 734 arvojournals.org |

| EP2 | > 10000 arvojournals.org | > 10000 arvojournals.org |

| EP4 | > 10000 arvojournals.org | > 10000 arvojournals.org |

| DP | > 10000 arvojournals.org | > 10000 arvojournals.org |

| IP | > 10000 arvojournals.org | > 10000 arvojournals.org |

| TP | > 10000 arvojournals.org | > 10000 arvojournals.org |

Comparative Receptor Selectivity Analysis

This compound demonstrates high selectivity for EP3 and FP receptors over other prostanoid receptors. arvojournals.orgarvojournals.org The significantly higher Ki values for EP1, EP2, EP4, DP, IP, and TP receptors (greater than 10 μM) compared to the nanomolar Ki values for EP3 and FP receptors highlight this selectivity. arvojournals.org This selective profile suggests that the primary pharmacological effects of this compound are mediated through its interaction with EP3 and FP receptors. arvojournals.org

Mechanisms of Receptor Activation

This compound functions as an agonist for both EP3 and FP receptors, meaning it binds to these receptors and activates them, triggering intracellular signaling pathways. arvojournals.orgnicox.comnih.govpatsnap.comarvojournals.org The agonistic activity has been assessed by measuring the intracellular calcium signaling response in cells expressing the respective receptors. arvojournals.orgresearchgate.net While the precise downstream signaling cascades activated by this compound through EP3 and FP receptors can vary depending on the cell type and the specific EP3 receptor isoform involved, activation of these G protein-coupled receptors typically leads to changes in intracellular second messengers. arvojournals.org For instance, FP receptor activation is often coupled to Gq proteins, leading to an increase in intracellular calcium. EP3 receptors are known to couple to multiple G proteins, including Gi, Gs, and Gq, leading to diverse signaling outcomes. arvojournals.org The dual activation of both EP3 and FP receptors by this compound is hypothesized to contribute to its pharmacological effects. arvojournals.orgnih.gov

Intracellular Signaling Cascades Triggered by EP3 Receptor Activation

Prostanoid EP3 receptors are a subtype of prostaglandin (B15479496) E2 (PGE2) receptors that are G protein-coupled receptors (GPCRs). EP3 receptors are known to primarily couple to Gi proteins. arvojournals.orgnih.gov Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govphysiology.orgfrontiersin.org While the binding affinity of compounds to EP3 receptors is generally considered similar across isoforms, the response to agonists may differ depending on the specific EP3 isoform (α, β, γ in mice; I to IV in humans) to which the receptor is coupled, as these isoforms can couple to different G proteins, including Gi/G12 and Gi/Gs. arvojournals.orgnih.gov Stimulation of the EP3 receptor has been speculated to suppress aqueous humor production by inhibiting cAMP production via Gi coupling. nih.gov

Intracellular Signaling Cascades Triggered by FP Receptor Activation

The FP receptor is a GPCR that is primarily coupled to Gq proteins. nih.gov Activation of FP receptors by agonists like this compound triggers the Gq signaling pathway. This pathway involves the activation of phospholipase C (PLC). mdpi.comcreative-diagnostics.commdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comcreative-diagnostics.commdpi.combiorxiv.orgnih.gov IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions from intracellular stores into the cytoplasm. mdpi.comcreative-diagnostics.commdpi.combiorxiv.orgnih.govnih.govthieme-connect.com DAG, along with calcium, can activate protein kinase C (PKC) and also contributes to the activation of certain transient receptor potential canonical (TRPC) channels, facilitating calcium influx from the extracellular space. mdpi.comcreative-diagnostics.commdpi.comnih.gov

Receptor-Mediated Changes in Intracellular Calcium Concentrations

This compound's agonist activity on both EP3 and FP receptors is directly reflected in its ability to induce increases in intracellular calcium concentrations. arvojournals.orgarvojournals.orgnih.govarvojournals.orgresearchgate.net The functional potency (EC50) values for this compound on EP3 and FP receptors were determined using intracellular calcium signaling responses in cells expressing these receptors. arvojournals.orgarvojournals.orgnih.govarvojournals.org Specifically, studies using Chem-1 cells expressing human FP receptors and CHO cells expressing human EP3 receptors have shown that this compound elicits intracellular calcium increases with EC50 values of 22.3 nM for the FP receptor and 28.6 nM for the EP3 receptor. arvojournals.orgnih.govarvojournals.orgresearchgate.net This indicates that activation of both receptor types by this compound leads to mobilization of intracellular calcium, a key second messenger involved in numerous cellular processes. While FP receptor activation via the Gq-PLC-IP3 pathway is a well-established mechanism for increasing intracellular calcium, the EP3 receptor's coupling to Gi can, in some contexts, also influence calcium signaling, although the primary pathway for EP3 is typically associated with cAMP modulation. arvojournals.orgnih.gov The observed calcium increase upon EP3 activation by this compound suggests potential complex signaling interactions or coupling to other pathways depending on the cellular context and specific EP3 isoform.

Cellular and Biochemical Actions

Prodrug Hydrolysis and Bioactivation

Ono-AG-367 is not administered directly; instead, it is delivered as an isopropyl ester prodrug, ONO-9054, to enhance its penetration into the eye. The therapeutic activity of the compound is dependent on its conversion to the active form, this compound, through hydrolysis.

The bioactivation of the prodrug ONO-9054 into the active compound this compound is mediated by esterases. arvojournals.orgarvojournals.org These ubiquitous enzymes catalyze the hydrolysis of the ester bond in ONO-9054, cleaving the isopropyl group and leaving the active carboxylic acid moiety, this compound. This enzymatic conversion is a critical step, as the prodrug form, ONO-9054, has been shown to have low agonist activity at the target receptors compared to the potent activity of this compound.

Esterases are present in various ocular tissues, with the cornea being a primary site for the hydrolysis of ester-based prostaglandin (B15479496) analogue prodrugs. arvojournals.org Upon topical administration, ONO-9054 penetrates the cornea where it is efficiently converted by corneal esterases into this compound. arvojournals.org This localized bioactivation ensures that the active drug is available at the target site within the anterior segment of the eye to exert its pharmacological effects.

Cellular Models for Mechanistic Elucidation

The mechanism of action of this compound has been investigated using various cellular models. These in vitro systems are crucial for understanding the compound's interaction with its receptors and for dissecting the cellular pathways it modulates.

To characterize the receptor binding profile and functional activity of this compound, researchers have utilized stable cell lines genetically engineered to express specific prostanoid receptors. Studies have employed Chem-1 cells stably expressing human FP receptors and Chinese hamster ovary (CHO) cells expressing various human prostanoid receptors, including EP3. mdpi.comnih.gov These cellular systems allow for precise measurement of binding affinities and agonist potencies in a controlled environment. For instance, such studies have demonstrated that this compound exhibits high affinity and potent agonist activity at both the FP and EP3 receptors. mdpi.comclinicaltrials.gov

The following table summarizes the agonist activity of this compound at FP and EP3 receptors as determined in studies using these stable cell lines.

| Receptor | Cell Line | Parameter | Value (nmol/L) |

| EP3 Receptor | CHO cells | EC50 | 14.8 |

| FP Receptor | Chem-1 cells | EC50 | 11.1 |

EC50 (half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Primary cell cultures of human ocular tissues are essential for studying the physiological responses to pharmacological agents in a context that closely mimics the in vivo situation. For glaucoma research, primary cultures of human trabecular meshwork (HTM) and human ciliary muscle (HCM) cells are particularly relevant. nih.gov These cells form the basis of the conventional and uveoscleral outflow pathways for aqueous humor, respectively. While specific studies detailing the direct application of this compound to these primary cell culture systems are not extensively published, research on other prostaglandin analogues in these systems has provided valuable insights into the mechanisms of intraocular pressure reduction. mdpi.comnih.gov Such studies typically investigate changes in gene expression, extracellular matrix remodeling, and cell contractility, which are key factors in regulating aqueous humor outflow. nih.gov

Modulation of Aqueous Humor Dynamics

The primary therapeutic effect of this compound is the reduction of intraocular pressure (IOP), which is achieved by modulating the dynamics of aqueous humor within the eye. As the active metabolite of ONO-9054, its effects have been studied in non-clinical models.

A study in cynomolgus monkeys investigated the effect of ONO-9054 on aqueous humor dynamics. The findings suggest that the IOP-lowering mechanism for ONO-9054 involves an enhancement of uveoscleral outflow, which is a common mechanism for FP receptor agonists, as well as an effect on the conventional outflow pathway. arvojournals.org In this study, ONO-9054 did not have a discernible effect on the rate of aqueous humor formation. arvojournals.org However, at a concentration of 30 μg/mL, ONO-9054 was observed to slightly increase the outflow facility through the conventional pathway. arvojournals.org

The table below presents the findings on the effect of ONO-9054 on aqueous humor dynamics from the study in monkeys. arvojournals.org

| Treatment | Aqueous Humor Flow (μL/min) | Outflow Facility (μL/min/mmHg) |

| Vehicle (Control) | 1.88 ± 0.13 | 0.66 ± 0.08 |

| ONO-9054 (3 μg/mL) | 2.06 ± 0.24 | 0.56 ± 0.08 |

| ONO-9054 (30 μg/mL) | Not Reported | 0.87 ± 0.09 |

| Latanoprost (B1674536) (50 μg/mL) | 2.05 ± 0.08 | 0.62 ± 0.11 |

| Timolol (5000 μg/mL) | 0.93 ± 0.16 | Not Reported |

Data are presented as mean ± standard error of the mean.

Enhancement of Uveoscleral Outflow Pathways

The primary mechanism for IOP reduction by prostaglandin F2-alpha (FP) receptor agonists is the enhancement of aqueous humor outflow through the uveoscleral, or unconventional, pathway. nih.gov This pathway involves the flow of aqueous humor through the ciliary muscle and suprachoroidal space. arvojournals.orgnih.gov this compound, as a potent FP receptor agonist, leverages this mechanism. arvojournals.orgarvojournals.org

The activation of FP receptors located on ciliary muscle cells is believed to initiate a cascade of cellular events, including the upregulation and secretion of matrix metalloproteinases (MMPs). nih.gov These enzymes remodel the extracellular matrix within the ciliary muscle by breaking down collagen and other components. nih.gov This remodeling of the connective tissue increases the spaces between the ciliary muscle bundles, reducing the hydraulic resistance to aqueous humor flow and thereby increasing uveoscleral outflow. nih.govnih.gov Studies on prostaglandin analogues have demonstrated that this leads to a significant, pressure-independent reduction in IOP. nih.gov

Influence on Trabecular Outflow Mechanisms

In addition to its effects on the uveoscleral pathway, this compound also influences the conventional outflow pathway through the trabecular meshwork and Schlemm's canal. This pathway is the primary route for aqueous humor drainage and a key determinant of outflow facility. haag-streit.comaao.org While traditional FP agonists are known primarily for their uveoscleral effects, research indicates that the dual FP/EP3 agonism of this compound distinctly enhances trabecular outflow. arvojournals.org

A study in wild-type mice using the prodrug of this compound, sepetaprost, demonstrated a significant increase in outflow facility. arvojournals.org This effect was diminished in mice lacking either the FP or the EP3 receptor, indicating that the activation of both receptors contributes to this enhancement of the conventional outflow pathway. arvojournals.org This suggests a synergistic or additive effect on the trabecular meshwork, differentiating this compound from agents that target only the FP receptor. arvojournals.org While the precise cellular changes within the trabecular meshwork are complex, prostaglandins (B1171923) can induce cytoskeletal and extracellular matrix alterations that are thought to reduce outflow resistance. nih.gov

This table summarizes the findings on the effect of sepetoprost (the prodrug of this compound) on aqueous humor outflow facility in different mouse models, indicating the involvement of both FP and EP3 receptors. arvojournals.org

Cellular Processes Influenced by Prostanoid Receptor Agonism

This compound is a highly selective and potent dual agonist for the prostanoid FP and EP3 receptors. arvojournals.org It exhibits high binding affinity for both receptors, while its prodrug, sepetaprost, has a high affinity for the FP receptor but not the EP3 receptor. arvojournals.org The potent agonist activity of this compound at these receptors is demonstrated by its low half-maximal effective concentration (EC50) values, which measure the concentration required to elicit half of the maximum biological response. arvojournals.orgnih.gov

The agonistic activity of this compound at the FP receptor is comparable to other potent FP agonists like latanoprost acid. arvojournals.org However, its potent agonism at the EP3 receptor is a distinguishing feature. arvojournals.org Upon binding to their respective G-protein coupled receptors on target cells (such as those in the ciliary muscle and trabecular meshwork), this compound initiates intracellular signaling cascades. For both FP and many EP3 receptor isoforms, this involves the activation of phospholipase C, leading to an increase in intracellular calcium concentrations, which in turn triggers downstream cellular responses like MMP secretion and cytoskeletal changes. arvojournals.orgarvojournals.org

This table presents the binding affinity (Ki) and functional agonist activity (EC50) of this compound for its target prostanoid receptors. arvojournals.orgarvojournals.org A lower value indicates higher affinity and greater potency.

Preclinical Investigation of Biological Efficacy

In Vivo Studies in Animal Models of Ocular Pathophysiology

The in vivo efficacy of Ono-AG-367, administered via its prodrug ONO-9054, has been evaluated in several key preclinical animal models to determine its therapeutic potential in ocular pressure regulation.

Studies conducted in conscious, normotensive monkeys have demonstrated the significant intraocular pressure-lowering capabilities of ONO-9054. Both single and repeated topical ocular administration resulted in notable IOP reductions. nih.gov This research in non-human primates is crucial as their ocular anatomy and physiology share similarities with humans, providing valuable predictive data on the compound's effects. nih.gov The use of normotensive models allows for the assessment of the baseline pharmacological activity of the compound in a healthy physiological state.

To simulate pathological conditions, the compound has been assessed in animal models of ocular hypertension (OHT). iris-pharma.com These models are designed to mimic the elevated intraocular pressure characteristic of conditions like glaucoma. elifesciences.org By inducing a state of ocular hypertension, researchers can evaluate the compound's ability to counteract elevated IOP, providing insights into its therapeutic efficacy in a disease-relevant context. Various methods exist for inducing OHT in animal models, including steroid induction and laser-based techniques. iris-pharma.comnih.gov

In preclinical comparative studies using normotensive monkeys, ONO-9054 has shown a superior IOP-lowering effect compared to established prostaglandin (B15479496) F2α analogs. After seven days of repeated administration, the maximum IOP reduction observed with ONO-9054 was significantly greater than that achieved with either latanoprost (B1674536) or travoprost (B1681362). nih.gov This suggests that the dual agonism of EP3 and FP receptors by its active metabolite, this compound, may offer a more profound therapeutic effect than agents that target only the FP receptor. nih.gov

Table 1: Comparative Maximum IOP Reduction in Normotensive Monkeys (Day 7)

This table shows the mean maximum reduction in intraocular pressure (IOP) from baseline on day 7 of treatment in normotensive monkeys.

| Compound | Maximum IOP Reduction (mmHg) |

|---|---|

| ONO-9054 | 7.3 ± 0.8 |

| Latanoprost | 4.9 ± 0.4 |

| Travoprost | 5.1 ± 0.6 |

Data sourced from preclinical studies. nih.gov

Pharmacodynamic Characterization in Preclinical Species

The pharmacodynamic properties of a compound describe its physiological effects on the body. For this compound, this primarily involves the duration and magnitude of its IOP-lowering action.

Preclinical data from monkey studies indicate that the IOP reduction from ONO-9054 is not only more profound but also longer-lasting compared to conventional prostaglandin analogs. nih.gov A sustained pharmacological response is a desirable characteristic for ocular hypotensive agents, as it can contribute to more stable control of IOP over a 24-hour period. The mechanism for this prolonged effect is notable, especially considering the rapid clearance of the active metabolite this compound from plasma. nih.gov

The magnitude of the biological response to this compound is potent. As a dual agonist, it exhibits high affinity and potent activity at both the EP3 and FP receptors. The significant reduction in IOP observed in preclinical models underscores the efficacy of this dual-action mechanism. nih.gov In normotensive human volunteers, a single administration of the prodrug ONO-9054 led to a maximum IOP reduction from baseline of 28.23%. nih.gov

Table 2: Agonist Activity of this compound at Prostanoid Receptors

This table displays the EC50 values, which represent the concentration of the compound required to elicit a half-maximal response, indicating its potency at the target receptors.

| Receptor | EC50 Value (nM) |

|---|---|

| EP3 Receptor | 28.6 |

| FP Receptor | 22.3 |

Data sourced from in vitro preclinical assessments. nih.gov

Genetic Models for Receptor Deconvolution

A pivotal study investigated the IOP-lowering effect of Sepetaprost in wild-type (WT), FP knockout (FPKO), and EP3 knockout (EP3KO) mice. nih.gov This approach allowed for a direct assessment of the necessity of each receptor for the drug's efficacy.

In this research, the IOP was measured at baseline and at various time points following the administration of Sepetaprost or the FP receptor agonist latanoprost. The results demonstrated that the IOP-lowering effect of Sepetaprost was significantly attenuated in both FPKO and EP3KO mice compared to wild-type mice. nih.gov

Specifically, at 2 hours post-administration, the IOP reduction induced by Sepetaprost was significantly less in both knockout strains compared to the robust reduction seen in wild-type mice. nih.gov This finding indicates that both the FP and EP3 receptors are crucial for the initial IOP-lowering activity of this compound. The study also noted that the effect of latanoprost, a selective FP agonist, was significantly diminished in FPKO mice but not in EP3KO mice, confirming the specificity of the knockout models. nih.gov

Table 1: Intraocular Pressure Reduction in Wild-Type and Knockout Mice 2 Hours Post-Administration nih.gov

| Treatment | Wild-Type (WT) | FP Knockout (FPKO) | EP3 Knockout (EP3KO) |

|---|---|---|---|

| Sepetaprost | 13.6 ± 2.1% | 5.9 ± 2.7% | 6.6 ± 2.6% |

The initial, potent reduction in IOP appears to be a result of the synergistic activation of both FP and EP3 receptors. The significant decrease in efficacy observed in both FPKO and EP3KO mice at early time points underscores the importance of this dual agonism. nih.gov

Furthermore, the study in knockout mice suggested a potential difference in the temporal contribution of each receptor. While both receptors are important for the initial response, the sustained IOP-lowering effect of Sepetaprost was also attenuated in both knockout models, implying a role for both receptors in the duration of action. nih.gov The authors of the study speculated that the EP3 receptor might play a role in prolonging the IOP-lowering effect. nih.gov

In vitro studies have shown that this compound has high affinity and potent agonist activity at both the human EP3 and FP receptors. arvojournals.orgnih.gov This dual action is believed to contribute to a more profound and longer-lasting reduction in IOP compared to agents that target only the FP receptor. nih.gov Preclinical data in monkeys also demonstrated a greater and more sustained IOP reduction with the prodrug of this compound compared to latanoprost and travoprost, further supporting the benefit of dual receptor activation. arvojournals.orgnih.gov

Table 2: Agonist Activity and Binding Affinity of this compound

| Receptor | Agonist Activity (EC50, nM) | Binding Affinity (Ki, nM) |

|---|---|---|

| EP3 Receptor | 28.6 arvojournals.org | 25 arvojournals.org |

| FP Receptor | 22.3 arvojournals.org | 0.727 arvojournals.org |

Molecular and Genomic Effects

Impact on Gene Expression Profiles

Gene expression profiles reflect the set of genes that are active in a cell or tissue under specific conditions. Changes in these profiles can indicate a compound's influence on cellular processes. Differential gene expression analysis is a key technique used to identify genes that show significant changes in expression levels between different conditions, such as before and after treatment with a compound cd-genomics.com.

Transcriptional Regulation in Target Tissues

Transcriptional regulation involves the control of the rate at which genetic information is copied from DNA to RNA. This process is mediated by transcription factors and other regulatory elements that can be influenced by signaling pathways activated by a compound frontiersin.orgmdpi.com. While Ono-AG-367 is known to act on specific receptors, detailed information regarding its direct impact on transcriptional regulation pathways or the specific genes modulated in target tissues beyond the immediate receptor-mediated signaling cascades is not available in the provided search results. General mechanisms of transcriptional regulation involve the binding of transcription factors to DNA, which can be influenced by various cellular signals endotext.orgnih.gov.

Differential Gene Expression Analysis Post-Treatment

Differential gene expression analysis compares gene activity levels to identify significant changes. Techniques like microarray analysis and RNA sequencing are commonly used for this purpose cd-genomics.complos.org. Although differential gene expression analysis is a standard method for assessing the impact of compounds on a global transcriptional level cd-genomics.complos.orghst-j.orgphysiology.orgnih.govashpublications.orgmdpi.complos.org, specific data detailing differential gene expression profiles in cells or tissues treated with this compound were not found in the provided search results. Such analyses would typically involve comparing treated samples to control samples to identify upregulated and downregulated genes cd-genomics.com.

Post-Translational Modifications and Protein Regulation

Post-translational modifications (PTMs) are chemical modifications of proteins that occur after their synthesis. PTMs can significantly alter protein function, stability, localization, and interactions nih.govnanion.dephysiology.orgnih.govmdpi.com. They play a crucial role in regulating various cellular processes, including signal transduction nanion.denih.gov.

Phosphorylation Events Associated with Receptor Activation

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a common and critical PTM involved in cell signaling, often associated with the activation of receptors and downstream proteins nih.govnanion.denih.govmdpi.commdpi.comnih.govbio-rad.com. Receptor activation can trigger cascades of phosphorylation events, altering the activity of numerous proteins within the cell mdpi.comnih.govbio-rad.com. Given that this compound is a receptor agonist arvojournals.orgarvojournals.orgnicox.com, it is plausible that its binding to FP and EP3 receptors would induce phosphorylation events as part of the downstream signaling cascade. However, specific details or data on the precise phosphorylation events triggered by this compound binding to these receptors were not present in the provided search results. General examples of receptor-mediated phosphorylation include the transphosphorylation of tyrosine residues on activated receptors and the subsequent phosphorylation of downstream signaling proteins mdpi.comnih.gov.

Alterations in Protein Abundance or Localization

Changes in protein abundance (the total amount of a specific protein) or localization (where a protein is located within the cell) can significantly impact cellular function nih.govmicrobialcell.combiorxiv.orgnih.gov. These alterations can be a consequence of changes in gene expression, protein synthesis rates, protein degradation, or active transport mechanisms nih.govmicrobialcell.com. While a compound's activity can lead to changes in protein abundance or localization, specific research findings detailing such alterations directly attributable to this compound treatment were not found in the provided search results. Studies investigating protein abundance and localization often utilize techniques like quantitative proteomics or microscopy nih.govmicrobialcell.comnih.gov.

Receptor-Effector Protein Interactions

Receptor-effector protein interactions are fundamental to signal transduction. Upon ligand binding, receptors often interact with intracellular effector proteins, initiating downstream signaling pathways mdpi.comupf.edunih.gov. This compound is characterized as a potent agonist for the prostaglandin (B15479496) FP and EP3 receptors arvojournals.orgarvojournals.orgnicox.com. Agonist binding to these G protein-coupled receptors (GPCRs) typically leads to a conformational change in the receptor, facilitating its interaction with and activation of associated G proteins, which act as effector proteins bio-rad.com. The activated G proteins can then modulate the activity of various downstream enzymes and ion channels, propagating the signal within the cell bio-rad.com.

Studies have shown that this compound exhibits high affinity and potent agonist activity for both FP and EP3 receptors arvojournals.org. The half-maximal effective concentration (EC50) values for this compound were reported as 22.3 nM for FP receptors and 28.6 nM for EP3 receptors in cells expressing these receptors, as reflected by increases in intracellular calcium arvojournals.org. Another study reported EC50 values of 14.8 nmol/L for the EP3 receptor and 11.1 nmol/L for the FP receptor, highlighting its potent agonist activity on both receptors arvojournals.org. The binding affinity (Ki) values for this compound were reported as 0.727 nM for the FP receptor and 25 nM for the EP3 receptor arvojournals.org. These interactions with FP and EP3 receptors are central to this compound's biological effects arvojournals.orgarvojournals.orgnicox.com.

Methodological Approaches in Ono Ag 367 Research

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to characterize the interaction between a compound and its target receptor. This method involves using a ligand labeled with a radioactive isotope to measure binding affinity, receptor density, and the kinetics of binding. oncodesign-services.com In the context of Ono-AG-367, binding affinities to prostanoid receptors have been assessed using this method. patsnap.com Specifically, this compound demonstrated high affinity for both EP3 and FP receptors. patsnap.com This type of assay is essential for determining the potency of a compound's binding to its intended target, providing quantitative data on the interaction. oncodesign-services.com

In Vitro Functional Assays (e.g., cAMP accumulation, calcium mobilization)

In vitro functional assays are utilized to evaluate the biological activity of a compound downstream of receptor binding. These assays measure the functional response elicited by the compound, such as changes in second messenger signaling pathways like cyclic AMP (cAMP) accumulation or intracellular calcium mobilization. gla.ac.ukplos.orgnih.gov For this compound, studies have assessed its agonistic activities towards prostanoid receptors. patsnap.com The compound exhibited potent agonist activity, with reported EC50 values for the EP3 and FP receptors. patsnap.com Functional assays like measuring cAMP levels or calcium flux are critical for understanding whether a compound acts as an agonist, antagonist, or inverse agonist and the efficacy of its effect on cellular signaling. nih.govaacrjournals.orgfrontiersin.org While specific data tables for this compound's effect on cAMP or calcium were not found in the provided search results, these are standard techniques for evaluating the functional consequences of prostanoid receptor activation.

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques in preclinical models are valuable for visualizing and quantifying biological processes in living organisms, providing insights into a compound's effects on tissues and organs. Techniques such as MRI, PET, and high-frequency ultrasound can be used to assess various physiological parameters and disease progression. crownbio.comahajournals.orgmemberclicks.netthno.org While the provided search results mention ophthalmologic and histopathologic evaluations in monkeys treated with ONO-9054 (the compound from which this compound is derived) patsnap.com, specific applications of advanced imaging techniques directly utilizing this compound in preclinical models were not detailed. However, such techniques could potentially be employed to study the in vivo distribution of a labeled form of this compound or to monitor the physiological effects of this compound treatment on relevant tissues in animal models. crownbio.comahajournals.org

Molecular Biology Techniques (e.g., qPCR, Western Blot, Immunohistochemistry)

Molecular biology techniques are essential for studying gene and protein expression levels, providing insights into the molecular mechanisms underlying a compound's effects. Techniques like quantitative polymerase chain reaction (qPCR) are used to measure mRNA levels, Western blot analysis is used to quantify protein levels, and immunohistochemistry (IHC) is used to visualize protein localization in tissues. plos.orgcsic.esub.edu Although the search results did not provide specific examples of these techniques being applied directly to this compound research, they are standard methodologies in pharmacological studies. plos.orgcsic.esub.edunih.gov These techniques could be used to investigate how this compound or compounds targeting the same receptors influence the expression of genes or proteins involved in relevant biological pathways. For instance, they could be used to assess changes in receptor expression or the expression of downstream signaling molecules in response to this compound treatment in cellular or animal models.

Future Research Trajectories and Unexplored Avenues

Elucidation of Residual Uncharacterized Molecular Mechanisms

While Ono-AG-367 is established as a dual EP3 and FP receptor agonist, the full spectrum of its downstream signaling pathways and cellular effects remains an area for further investigation. The observed sustained reduction in IOP with its prodrug, despite rapid plasma clearance of this compound, suggests potential uncharacterized mechanisms contributing to its prolonged effect. bmj.comnih.govbmj.com Future research could focus on identifying these persistent cellular or tissue-level changes induced by transient exposure to this compound. Additionally, exploring potential interactions with other prostanoid receptor subtypes or non-prostanoid targets could reveal a more comprehensive understanding of its pharmacological profile. The influence of the EP3 receptor on aqueous humor dynamics, beyond its demonstrated role in augmenting IOP lowering alongside FP receptor stimulation, also requires further study, potentially exploring the unique mode of action of different EP3 receptor isoforms. arvojournals.org

Investigation in Broader Disease Models Beyond Ocular Conditions

Given that prostaglandins (B1171923) and their receptors are involved in a wide range of physiological and pathological processes beyond the eye, there is potential for exploring the therapeutic utility of this compound in other disease models. The prostaglandin-like structure of this compound suggests potential effects on cardiovascular diseases and inflammation. ontosight.ai Future studies could investigate its activity in preclinical models of inflammatory conditions, cardiovascular disorders, or other diseases where modulation of EP3 and FP receptors may have therapeutic benefit. Identifying specific disease contexts where the unique dual agonism of this compound offers an advantage over selective prostanoid receptor modulation would be crucial.

Exploration of Potential Synergistic Effects with Other Therapeutic Modalities

The potential for synergistic effects when this compound is used in combination with other therapeutic agents represents another important area for future research. While the primary focus has been on its efficacy as a monotherapy for IOP reduction, exploring combinations with other classes of ocular hypotensive agents could lead to enhanced efficacy or different mechanistic approaches to IOP lowering. researchgate.net Beyond ocular applications, investigating potential synergistic effects in broader disease contexts, such as combining this compound with anti-inflammatory drugs or cardiovascular therapies in relevant preclinical models, could uncover novel therapeutic strategies. Research into the synergistic effects of different compounds is an active area, particularly in catalysis, which highlights the potential for unexpected benefits from combinations. mdpi.comacs.org

Development of Novel Research Tools and Probes for Prostanoid Receptor Biology

Further advancements in understanding this compound and prostanoid receptor biology could be facilitated by the development of novel research tools and probes. More specific or sensitive tools for detecting and quantifying this compound in various biological matrices could aid pharmacokinetic and pharmacodynamic studies, particularly in understanding its distribution and metabolism beyond plasma. The development of advanced probes for visualizing or modulating EP3 and FP receptor activity in live cells or tissues could provide deeper insights into the cellular and molecular events triggered by this compound. iaea.org Such tools could also be valuable for identifying specific cell populations or signaling pathways responsible for the observed therapeutic effects and for elucidating the residual uncharacterized mechanisms. The development of advanced sensor technologies is a relevant parallel in other scientific fields, emphasizing the impact of novel tools on research. acs.org

Q & A

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical models?

- Methodological Answer : Plasma clearance of this compound is rapid (T½ ~1–4 hours), necessitating frequent dosing in animal studies to maintain therapeutic levels . Researchers should use non-compartmental pharmacokinetic models (Phoenix WinNonlin) to calculate Cₘₐₓ, Tₘₐₓ, and AUC. Dosing intervals should align with elimination kinetics to avoid troughs in efficacy .

Q. What animal models are appropriate for evaluating this compound's IOP-lowering effects, and how should outcomes be measured?

- Methodological Answer : Normotensive monkeys are preferred for mimicking human IOP dynamics. Tonometry should be performed at consistent timepoints post-administration (e.g., 0, 2, 6, 24 hours). Histopathologic evaluations (e.g., conjunctival hyperemia, iris morphology) are critical for assessing ocular tolerability .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?

- Methodological Answer : Preclinical studies show rapid plasma clearance of this compound, yet sustained IOP reduction in humans suggests tissue-specific retention . To reconcile this, use microdialysis in target tissues (e.g., ciliary body) to measure local drug concentrations. Simultaneously, apply population pharmacokinetic modeling to account for inter-subject variability in clinical trials .

Q. What statistical strategies are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?

- Methodological Answer : Use mixed-effects models to handle repeated measures and covariates (e.g., baseline IOP). Bayesian hierarchical models can improve power in small cohorts by borrowing information across dose groups. Sensitivity analyses should test for compliance bias (e.g., paper diary inaccuracies) .

Q. How should researchers design a longitudinal study to assess this compound's long-term ocular safety and tachyphylaxis risk?

- Methodological Answer : Implement a crossover design with washout periods to differentiate acute vs. chronic effects. Biomarkers like prostaglandin synthesis enzymes (COX-2) in tear fluid can monitor receptor desensitization. Slit-lamp examinations and optical coherence tomography (OCT) should track structural changes .

Data Analysis & Interpretation

Q. What methodologies validate the sustained IOP reduction of this compound despite rapid plasma clearance?

- Methodological Answer : Hypothesize tissue-specific accumulation using autoradiography or mass spectrometry in ocular tissues. Pair this with PK/PD modeling to correlate tissue drug levels with IOP changes. Preclinical data from monkey studies showing prolonged efficacy despite undetectable plasma levels support this approach .

Q. How can researchers address confounding variables in comparative studies between this compound and existing prostaglandin analogs?

- Methodological Answer : Stratify subjects by baseline IOP (e.g., >21 mmHg vs. ≤21 mmHg) to control for differential responses . Use propensity score matching to balance covariates (e.g., age, compliance rates). Blinded endpoint adjudication committees can minimize bias in efficacy assessments .

Experimental Design Challenges

Q. What protocols mitigate compliance issues in this compound clinical trials, given its twice-daily dosing requirement?

- Methodological Answer : Implement electronic medication monitors (e.g., smart eyedroppers) for real-time compliance tracking. Use mixed-methods surveys to identify barriers to adherence (e.g., bottle design, dosing fatigue). Pharmacokinetic sampling at trough periods (e.g., pre-dose) verifies adherence .

Q. How should researchers optimize formulation stability for this compound in topical ocular delivery systems?

- Methodological Answer : Conduct accelerated stability testing under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products. Excipient screening (e.g., cyclodextrins for solubility) can enhance shelf-life. Preclinical tolerance studies in rabbits assess ocular irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.